molecular formula C7H14O B6260416 1-tert-butylcyclopropan-1-ol CAS No. 38858-79-6

1-tert-butylcyclopropan-1-ol

Cat. No.: B6260416
CAS No.: 38858-79-6
M. Wt: 114.2
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Description

1-tert-butylcyclopropan-1-ol (C7H14O) is a specialized organic compound featuring a hydroxyl group directly attached to a cyclopropane ring, which is further substituted with a tert-butyl group. This structure places it within the category of donor-acceptor (D-A) cyclopropanes, a class of molecules known for their significant synthetic utility due to the ring strain inherent in the three-membered cyclopropane ring. In D-A cyclopropanes, substituents on the ring can electronically activate it for selective bond cleavage and subsequent rearrangement. The oxygen of the hydroxyl group acts as an electron donor, making the ring susceptible to ring-opening reactions when attacked by electrophiles. This property allows this compound to serve as a versatile building block or synthetic intermediate for the construction of more complex molecular architectures. Researchers can exploit its reactivity in various transformations, including (1) Lewis or Brønsted acid-catalyzed ring-opening reactions to form homo-allylic alcohols or other chain-extended products, and (2) formal cycloaddition reactions to access valuable carbocyclic and heterocyclic compounds. Its application is particularly relevant in the synthesis of natural products and pharmacologically active molecules, where the introduction of a cyclopropane moiety or the use of strained rings as synthetic linchpins is a common strategy. This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

38858-79-6

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Tert Butylcyclopropan 1 Ol and Its Derivatives

Direct Synthesis Approaches to 1-tert-butylcyclopropan-1-ol

Direct synthetic methods offer a straightforward route to this compound by constructing the cyclopropane (B1198618) ring and introducing the hydroxyl group in a single conceptual phase.

Kulinkovich Cyclopropanation and its Variants for this compound Synthesis

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgrsc.org The reaction proceeds through the in situ generation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgwikipedia.org This intermediate then reacts with the ester to form the cyclopropanol (B106826) product. wikipedia.org For the synthesis of this compound, a pivalic acid ester would be the starting material.

The generally accepted mechanism involves the reaction of two equivalents of a Grignard reagent (like ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to form an unstable dialkyltitanium compound. organic-chemistry.org This species undergoes β-hydride elimination to generate the reactive titanacyclopropane. organic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to yield the cyclopropanol after hydrolysis. organic-chemistry.org

Variants of the Kulinkovich reaction have been developed to improve yields and expand its scope. acsgcipr.org For instance, the Kulinkovich-de Meijere reaction allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org While not directly producing this compound, these variations highlight the versatility of titanium-mediated cyclopropanation. The use of methyltitanium triisopropoxide can be advantageous, requiring only one equivalent of the Grignard reagent if it is valuable. organic-chemistry.org The reaction conditions, such as the choice of solvent, can also impact the yield, with THF generally being preferred over less polar solvents like diethyl ether. orgsyn.org

Table 1: Key Features of the Kulinkovich Reaction for Cyclopropanol Synthesis

FeatureDescriptionReference(s)
Reactants Ester, Grignard reagent (e.g., EtMgBr) organic-chemistry.org
Catalyst Titanium(IV) alkoxide (e.g., Ti(OiPr)₄) organic-chemistry.orgwikipedia.org
Key Intermediate Titanacyclopropane organic-chemistry.orgwikipedia.org
Product 1-Substituted cyclopropanol organic-chemistry.org
Mechanism Formation of dialkyltitanium, β-hydride elimination, reaction of titanacyclopropane with ester organic-chemistry.org
Variants Kulinkovich-de Meijere (for cyclopropylamines), use of different titanium precursors acsgcipr.orgorganic-chemistry.org

Other Metal-Catalyzed Cyclopropanation Reactions

Beyond titanium, other transition metals are widely used to catalyze cyclopropanation reactions, though typically for the formation of cyclopropanes from alkenes rather than the direct synthesis of cyclopropanols from esters. These methods often involve the generation of a metal carbene or carbenoid species. acsgcipr.orgwikipedia.org Metals such as rhodium, copper, zinc, palladium, iron, and nickel are effective catalysts. univasf.edu.brresearchgate.net

The Simmons-Smith reaction, for example, utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes. wikipedia.orgwikipedia.org While a foundational method, it has been largely superseded by more efficient catalytic systems. acsgcipr.org

Rhodium(II) carboxylate complexes are particularly effective for the cyclopropanation of olefins with diazo compounds. wikipedia.org The mechanism is thought to involve the formation of a rhodium carbene intermediate, which then adds to the alkene in a concerted fashion. wikipedia.org This approach offers high stereospecificity, with the stereochemistry of the alkene being retained in the cyclopropane product. wikipedia.org While not a direct route to this compound from an ester, these methods are crucial for creating substituted cyclopropane rings that could be precursors to the target molecule.

Table 2: Overview of Metal Catalysts in Cyclopropanation

Metal CatalystTypical Precursor/ReactionKey FeaturesReference(s)
Titanium Kulinkovich Reaction (Esters + Grignard)Direct synthesis of cyclopropanols. organic-chemistry.orgwikipedia.org
Zinc Simmons-Smith Reaction (Alkenes + CH₂I₂)Forms a zinc carbenoid; stereospecific. wikipedia.orgwikipedia.org
Rhodium Diazo compounds + AlkenesHighly efficient, stereospecific, catalyzed by complexes like Rh₂(OAc)₄. wikipedia.org
Copper Diazo compounds + AlkenesOne of the earliest metals used for this transformation. researchgate.net
Palladium, Gold, Iron, Nickel Various cyclopropanation reactionsOffer complementary reactivity and substrate scope. univasf.edu.br

Indirect Synthetic Routes to this compound Derivatives

Indirect routes involve the formation of a cyclopropane ring with subsequent functional group manipulations to yield the desired cyclopropanol derivatives. These multi-step strategies often provide access to chiral and highly functionalized products.

Michael Initiated Ring Closure (MIRC) Strategies for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) is a versatile and widely used method for constructing cyclopropane rings. rsc.orgrsc.org This reaction involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group. researchgate.netnih.gov

There are two main types of MIRC reactions. researchgate.net In Type I, a nucleophile adds to an electrophilic substrate that contains a leaving group. rsc.org In Type II, the nucleophile itself contains the leaving group. researchgate.net A wide range of nucleophiles, including enolates, and electrophiles can be employed, making this a highly adaptable strategy. rsc.org Enantioselective MIRC reactions have been developed using chiral organocatalysts, such as cinchona alkaloids, which can facilitate the formation of cyclopropane derivatives with high enantioselectivity under mild, metal-free conditions. rsc.org This strategy has been successfully applied to the synthesis of highly substituted cyclopropanes. nih.gov For example, the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base can produce dinitrile-substituted cyclopropanes. nih.gov

Carbene-Involved Mechanisms in Cyclopropanation

The transfer of a carbene or carbenoid species to an alkene is a fundamental process in many cyclopropanation reactions. wikipedia.orgmasterorganicchemistry.com Carbenes are highly reactive, neutral species with a divalent carbon atom. fiveable.me Due to their high reactivity, they are often used in a more stable form known as a carbenoid, where the carbene is complexed to a metal. acsgcipr.org

Free carbenes can be generated by the decomposition of diazo compounds, such as diazomethane, often initiated by heat or light. masterorganicchemistry.comfiveable.me The reaction of a carbene with an alkene to form a cyclopropane is typically a concerted, stereospecific process where the stereochemistry of the alkene is preserved in the product. wikipedia.orgyoutube.com Singlet carbenes, which have a lone pair of electrons and an empty p-orbital, generally react in a single, stereospecific step. youtube.com

Metal-catalyzed reactions involving carbenes proceed via the formation of a metal-carbene intermediate. wikipedia.org This intermediate is generally less reactive and more selective than a free carbene, allowing for more controlled cyclopropanation reactions. acsgcipr.org The mechanism of iron-porphyrin and hemoprotein-catalyzed cyclopropanations has been studied and is believed to involve an Fe(II)-based, non-radical, concerted mechanism. acs.orgacs.org This is in contrast to other metal-catalyzed reactions that may proceed through different pathways. The nature of the carbene substituent, the metal, and any associated ligands all play a crucial role in the reactivity and selectivity of the cyclopropanation. acs.org

SN2 Reaction Mechanisms in Cyclopropane Ring Formation

The formation of the cyclopropane ring, a key structural feature of this compound, can be achieved through intramolecular SN2 reactions. This process typically involves a 1,3-dihaloalkane or a related substrate with a leaving group at the 1- and 3-positions. A strong base is used to deprotonate a carbon atom, creating a carbanion that then attacks the carbon bearing the other leaving group in an intramolecular fashion, displacing the leaving group and closing the three-membered ring.

However, for the direct synthesis of this compound, a more common approach involves the addition of a carbene or carbenoid to an appropriately substituted alkene. One of the most well-known methods is the Simmons-Smith reaction, which utilizes an organozinc reagent, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene (B1212753) group to an alkene. ucalgary.ca This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. ucalgary.camasterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-product. ucalgary.ca The reaction proceeds via a concerted mechanism where both new carbon-carbon bonds are formed simultaneously. ucalgary.camasterorganicchemistry.com

Another method involves the use of haloforms (CHX₃, where X is a halogen) and a strong base. youtube.com For example, chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃) in the presence of a base like potassium hydroxide (B78521) can generate a dihalocarbene (:CX₂). youtube.com This highly reactive intermediate then adds to an alkene to form a dihalocyclopropane. Subsequent reduction of the dihalocyclopropane can yield the corresponding cyclopropane.

The ring-opening of cyclopropanes can also occur via an SN2-like mechanism. scispace.comgrafiati.com When activated by a Lewis acid, donor-acceptor cyclopropanes can be opened by nucleophiles. scispace.comgrafiati.com Computational studies have suggested that these ring-opening reactions can proceed through a kinetic resolution involving an SN2-like pathway. scispace.com

Cycloisomerization Approaches

Cycloisomerization reactions provide an alternative and often atom-economical route to cyclopropane-containing molecules. These reactions typically involve the rearrangement of an enyne or a related unsaturated substrate under the influence of a transition metal catalyst. While specific examples for the direct synthesis of this compound via cycloisomerization are not extensively documented, the general principles are applicable to the formation of the core cyclopropane structure.

The process often involves the coordination of the metal catalyst to the unsaturated system, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to form the cyclopropane ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Enantioselective and Diastereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of this compound analogs is of significant interest due to the importance of stereochemistry in bioactive molecules. nih.govacs.org Both enantioselective and diastereoselective methods have been developed to control the three-dimensional arrangement of substituents on the cyclopropane ring. rsc.org

Asymmetric Catalysis in Cyclopropanol Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanols. rsc.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. rsc.org

One strategy involves the use of chiral transition metal complexes to catalyze the cyclopropanation of alkenes with diazo compounds or other carbene precursors. nih.gov For example, cobalt(II)-based metalloradical catalysis with a D₂-symmetric chiral amidoporphyrin ligand has been successfully applied to the asymmetric cyclopropanation of a wide range of alkenes with α-heteroaryldiazomethanes, affording chiral heteroaryl cyclopropanes in high yields and with excellent enantioselectivities. nih.gov

Another approach involves the kinetic resolution of racemic cyclopropanols, where a chiral catalyst selectively reacts with one enantiomer, leaving the other unreacted and thereby enriched. scispace.com Chiral-at-metal rhodium(III) complexes have been shown to be effective in the asymmetric Michael addition-initiated ring-closure of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles, yielding multifunctional and polysubstituted cyclopropanes with high enantiomeric excess. acs.org

Furthermore, the enantioselective conjugate addition of catalytically generated zinc homoenolates from cyclopropanols to enones has been achieved using a chiral copper catalyst, producing cyclopentene (B43876) products with a newly formed asymmetric center. rsc.org

Catalyst SystemReactantsProduct TypeYield (%)Enantiomeric Excess (%)
Co(II)-Porphyrin nih.govAlkene + α-HeteroaryldiazomethaneChiral Heteroaryl CyclopropaneHighExcellent
Chiral Rh(III) Complex acs.orgVinyl Sulfoxonium Ylide + α,β-Unsaturated 2-AcylimidazolePolysubstituted Chiral Cyclopropane64-9885-99
Cu(I)-Bisoxazoline rsc.org2-Aryl-substituted Cyclopropanol + Trifluoromethylation Reagentβ-CF₃ Ketone42-7459-95
Cu(I)-BOX / Zn(OTf)₂ rsc.orgCyclopropanol + EnoneChiral Cyclopentene34-9324-94

Substrate-Controlled Stereoselective Transformations

In substrate-controlled stereoselective transformations, the stereochemistry of the final product is dictated by the existing stereocenters in the starting material. rsc.orgrsc.org This approach relies on the use of enantiomerically enriched precursors to guide the formation of new stereocenters with a specific orientation.

For instance, the use of a catalytically formed chiral auxiliary attached to a starting material can direct the stereochemistry of subsequent reactions. This has been demonstrated in the asymmetric cyclopropanation and epoxidation of tetra-substituted olefins, where a chiral auxiliary, installed via a palladium-catalyzed enantioselective carboetherification, controls the stereochemical outcome. nih.gov

Diastereoselective reactions are also crucial in constructing specific isomers of substituted cyclopropanes. For example, the ring-opening of donor-acceptor cyclopropanes with nucleophiles can proceed with high diastereoselectivity, influenced by the substituents on the cyclopropane ring and the nature of the catalyst and nucleophile. scispace.com

Functional Group Interconversions on this compound Precursors

Functional group interconversions are essential for elaborating the structure of this compound precursors into more complex molecules. fiveable.me These transformations involve the conversion of one functional group into another, allowing for the strategic modification of the molecule. fiveable.me

The tertiary hydroxyl group of this compound is a key site for such modifications. fiveable.me For example, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, elimination reactions can be induced to form an alkene.

Precursors to this compound, such as those containing ester or ketone functionalities, can also undergo a variety of transformations. For example, an ester group can be reduced to a primary alcohol or converted to a tertiary alcohol via the addition of an organometallic reagent like a Grignard or organolithium reagent. A ketone can be reduced to a secondary alcohol or undergo reactions at the α-carbon.

The choice of reagents and reaction conditions is critical to ensure that the desired transformation occurs without affecting other sensitive parts of the molecule, particularly the strained cyclopropane ring.

Mechanistic Investigations and Reactivity Profiles of 1 Tert Butylcyclopropan 1 Ol

Ring-Opening Reactions of 1-tert-butylcyclopropan-1-ol

The release of approximately 28 kcal/mol of strain energy is a primary thermodynamic driving force for the cleavage of the cyclopropane (B1198618) C-C bonds. nih.gov This can be initiated through various catalytic methods, including acid catalysis, transition metal induction, and radical processes.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of this compound proceeds via a mechanism that shares characteristics with both SN1 and SN2 pathways. libretexts.orgbyjus.com The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group, water. masterorganicchemistry.com This is followed by the cleavage of a carbon-oxygen bond, which is facilitated by the high degree of ring strain. libretexts.org

Different acid catalysts can be employed to facilitate this transformation, with their efficacy influencing reaction yields and conditions.

Catalyst TypeExampleRole in Reaction
Brønsted AcidHydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)Protonates the hydroxyl group to initiate cleavage. masterorganicchemistry.com
Polymeric ResinNafion-HActs as a solid-phase superacidic catalyst for hydrolysis. masterorganicchemistry.com

Transition Metal-Induced Ring Opening Reactions

Transition metals are effective catalysts for the C-C bond cleavage of strained ring systems like cyclopropanes. nih.gov For this compound, the interaction with a transition metal catalyst, such as palladium, nickel, or rhodium, would likely involve the coordination of the metal to the hydroxyl group. nih.govresearchgate.net This initial coordination activates the molecule.

Following coordination, the metal can insert into one of the adjacent, strained C-C bonds of the cyclopropane ring, leading to the formation of a metallacyclobutane intermediate. This intermediate can then undergo further transformation, such as reductive elimination or β-hydride elimination, to yield a variety of ring-opened products. The specific outcome is highly dependent on the metal used, its ligand sphere, and the reaction conditions. In related systems, such as vinylcyclopropanes, transition metals readily cleave the cyclopropane ring to form zwitterionic π-allylmetal species, highlighting the facility of this type of bond activation. nih.gov

Radical-Mediated Ring Opening Processes

Radical-initiated reactions provide another effective route for the ring-opening of this compound. These processes typically involve the formation of a radical center on or adjacent to the cyclopropane ring, which triggers a rapid ring-opening to relieve strain. ucl.ac.uk

The formation of a radical cation from this compound can be achieved through a one-electron oxidation process. This species is highly reactive and prone to fragmentation. cmu.edu The cleavage of a bond that is beta (β) to the radical cation center is a common reaction pathway. cmu.edu In this case, the C-C bonds of the cyclopropane ring are in the β-position relative to the oxygen atom where the radical cation is centered.

The fragmentation is driven by the weakening of the β-bond due to orbital overlap with the singly occupied molecular orbital (SOMO) of the aromatic ring in analogous systems. cmu.edu For this compound, the relief of ring strain provides a powerful additional driving force. The cleavage results in the formation of a ketone and a distonic radical cation. The regioselectivity of the bond cleavage is influenced by stereoelectronic effects, where the alignment of the scissible C-C bond with the radical center plays a crucial role. cmu.edu

An alkoxy radical, specifically the 1-tert-butylcyclopropan-1-oxyl radical, can be generated from the parent alcohol, for instance, through hydrogen abstraction from the hydroxyl group. This alkoxy radical is an intermediate that readily undergoes β-fragmentation (or β-scission). researchgate.net For this specific radical, there are two primary fragmentation pathways:

Cleavage of a cyclopropyl (B3062369) C-C bond: This pathway is highly favored due to the significant relief of ring strain. The transition state for this scission is stabilized by the concurrent formation of a stable C=O double bond in the resulting ketone product. researchgate.net

Cleavage of a tert-butyl C-C bond: This would lead to the formation of a ketone and a tert-butyl radical.

Studies on analogous systems, such as tertiary arylcarbinyloxyl radicals bearing α-cyclopropyl groups, indicate that fragmentation is heavily influenced by the relief of ring strain. researchgate.net The formation of the C=O double bond is assisted by overlap with the C-C bonding orbitals of the cyclopropane ring, making this the preferred fragmentation pathway over the ejection of a more stable radical like the tert-butyl radical. researchgate.net In some cases, metal catalysts like iron can facilitate the β-scission of related alkoxy radicals, such as the tert-butoxyl radical, by lowering the activation energy of the process. mdpi.com

Table of Potential β-Fragmentation Products

Starting Radical Fragmentation Pathway Products Driving Force
This compound radical cation β-Fragmentation of C-C bond Ring-opened ketone, distonic radical cation Relief of ring strain, formation of stable fragments. cmu.edu
1-tert-butylcyclopropan-1-oxyl radical β-Scission of cyclopropyl C-C bond 4,4-Dimethyl-2-pentanone, alkyl radical Relief of ring strain, formation of C=O bond. researchgate.net

Stereoretentive and Stereospecific Ring Transformations

The stereochemical outcome of ring-opening reactions of substituted cyclopropanes is highly dependent on the reaction mechanism.

In acid-catalyzed reactions that proceed through an SN2-like mechanism, the nucleophile typically attacks from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the reaction center. libretexts.orgnih.gov If the reaction of a chiral, substituted this compound were to follow this pathway, a high degree of stereospecificity would be expected, leading to a predictable trans relationship in the product.

Transition metal-catalyzed transformations can be rendered stereoselective or even stereospecific through the use of chiral ligands on the metal center. researchgate.net These ligands create a chiral environment around the catalyst, directing the approach of the substrate and influencing which C-C bond is cleaved and the stereochemistry of the resulting product. This allows for asymmetric ring-opening reactions. researchgate.net

Radical-mediated processes often proceed through intermediates that are not stereochemically rigid, which can lead to a loss of stereochemical information. However, stereoelectronic control can play a role, sometimes resulting in a degree of stereoselectivity in the ring-opening step. ucl.ac.uk The rapid nature of the cyclopropylcarbinyl to homoallylic radical rearrangement means that the conformation of the transition state can influence the stereochemistry of the final product.

Regioselectivity and Stereoselectivity in Electrophilic Addition to the Cyclopropane Ring

The electrophilic addition to the cyclopropane ring of this compound is a key reaction that demonstrates the unique reactivity of this strained ring system. The regioselectivity and stereoselectivity of this reaction are governed by the stability of the resulting carbocation intermediate and the stereoelectronic requirements of the ring-opening process.

Regioselectivity:

In electrophilic additions to unsymmetrical alkenes, the reaction's regioselectivity is often dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com This preference is due to the formation of the more stable carbocation intermediate. libretexts.orgchemistrysteps.com In the case of this compound, the electrophilic attack occurs on the cyclopropane ring. The ring behaves somewhat like a π-bond and can be attacked by electrophiles. youtube.com The cleavage of a C-C bond in the cyclopropane ring leads to the formation of a carbocation. The regioselectivity of this ring opening is determined by the formation of the most stable carbocation. The tert-butyl group, being a bulky and electron-donating group, stabilizes an adjacent carbocation. Therefore, the electrophile will add to one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the formation of a tertiary carbocation adjacent to the tert-butyl group.

For instance, in the acid-catalyzed hydration of alkenes, the proton adds to the less substituted carbon, leading to a more substituted and stable carbocation. libretexts.org A similar principle applies to the electrophilic opening of the cyclopropane ring in this compound.

Stereoselectivity:

The stereoselectivity of electrophilic addition to cyclopropanes can be either syn or anti, depending on the specific reaction and the nature of the electrophile. libretexts.org In many cases, electrophilic additions to alkenes proceed via a two-step mechanism involving a carbocation intermediate. libretexts.org If this intermediate is planar and has a sufficiently long lifetime, the nucleophile can attack from either face, leading to a mixture of stereoisomers. libretexts.orglibretexts.org

However, in some electrophilic additions to cyclopropanes, a concerted or near-concerted mechanism may operate, leading to a high degree of stereoselectivity. For example, the cyclopropanation of alkenes is often a stereospecific syn-addition. masterorganicchemistry.com In the case of electrophilic addition to this compound, the stereochemical outcome will depend on the specific electrophile and reaction conditions. The attack of the electrophile and the subsequent ring opening can be influenced by the steric bulk of the tert-butyl group, potentially favoring one stereochemical pathway over another. The stereochemistry of the starting material, if chiral, can also influence the stereochemistry of the product. acs.org

Reaction
Electrophilic Addition to this compound

Rearrangement Reactions Involving this compound

Carbocation rearrangements are a common feature in the chemistry of this compound, particularly under acidic conditions or during solvolysis reactions where a carbocation intermediate is formed. These rearrangements are driven by the formation of a more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com

When this compound is treated with acid, the hydroxyl group is protonated and leaves as a water molecule, generating a tertiary carbocation. This carbocation is adjacent to the highly strained cyclopropane ring. The relief of ring strain can drive the rearrangement of the cyclopropane ring itself. One possible rearrangement is a 1,2-alkyl shift, where a carbon-carbon bond of the cyclopropane ring migrates to the carbocationic center. masterorganicchemistry.com This can lead to the expansion of the three-membered ring to a four-membered ring (a cyclobutane (B1203170) derivative) or ring opening to form an acyclic carbocation. youtube.commasterorganicchemistry.comyoutube.com

For instance, the solvolysis of tert-butyl chloride is a classic example of a reaction proceeding through a tertiary carbocation. nih.gov While this compound already possesses a tertiary carbon bearing the hydroxyl group, the adjacent cyclopropane ring introduces the potential for unique rearrangements not observed with simple acyclic or larger ring systems. The rearrangement pathways can be complex, potentially involving a series of hydride and alkyl shifts to arrive at the most stable carbocationic intermediate before nucleophilic attack occurs to form the final product. uregina.cacureffi.org

The specific products formed will depend on the reaction conditions, including the solvent and the nucleophile present. For example, in a highly nucleophilic solvent, the initial carbocation may be trapped before significant rearrangement can occur. Conversely, in a non-nucleophilic, strongly acidic medium, extensive rearrangements are more likely.

Reaction Condition
Acidic Conditions/Solvolysis

The catalytic isomerization of cyclopropanols, including substituted derivatives like this compound, provides an efficient route to other valuable organic molecules. These reactions are often catalyzed by transition metals, such as rhodium, silver, or palladium, and proceed through the opening of the strained cyclopropane ring. rsc.orgacs.org

Rhodium catalysts, for example, have been shown to be effective in the isomerization of cyclopropanols. rsc.org The reaction mechanism can involve the formation of a metal homoenolate intermediate, which is in equilibrium with the corresponding cyclopropoxide. This intermediate can then undergo various transformations, including isomerization. For example, rhodium-catalyzed isomerization of certain cyclopropanol (B106826) derivatives can lead to the formation of β-substituted ketones. rsc.org

Silver catalysts can also promote the stereochemical isomerization of cyclopropanols. acs.org For instance, cis-1,2-disubstituted cyclopropanols can be converted into their more stable trans-isomers. This process is believed to proceed through the formation of a silver homoenolate. The reaction is often reversible, favoring the thermodynamically more stable isomer. acs.org

The specific outcome of the catalytic isomerization of this compound would depend on the catalyst and reaction conditions employed. For instance, a rhodium-catalyzed process could potentially lead to the formation of a β-tert-butyl ketone through ring opening. The bulky tert-butyl group would likely influence the regioselectivity of the ring-opening step.

Catalyst
RhodiumSilver

Transformations with Retention of the Cyclopropane Ring

While many reactions of this compound involve the opening of the strained three-membered ring, certain transformations can occur with the retention of the cyclopropane ring. A prime example of such a reaction is the Williamson ether synthesis. youtube.comvaia.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

The Williamson ether synthesis is a versatile method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of this compound, the alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide, 1-tert-butylcyclopropoxide, can then act as a nucleophile and react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether, with the cyclopropane ring remaining intact. vaia.comlibretexts.org

The success of this reaction relies on the use of a primary alkyl halide to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides. libretexts.org The tert-butyl group on the cyclopropanol does not directly participate in the S_N2 reaction but its steric bulk could potentially influence the rate of the reaction.

Example Reaction:

Deprotonation: this compound is treated with a strong base like NaH to form sodium 1-tert-butylcyclopropoxide.

Nucleophilic Substitution: The resulting alkoxide reacts with an alkyl halide (e.g., CH₃I) in an S_N2 fashion to yield 1-tert-butyl-1-methoxycyclopropane.

This method allows for the synthesis of various ethers of this compound, providing a way to modify the functionality of the molecule without disrupting the core cyclopropane structure.

Reactant 1

Role of this compound as a β-ketoalkyl Radical Precursor

This compound can serve as a precursor to β-ketoalkyl radicals through a process often initiated by photoredox catalysis. This transformation leverages the ring strain of the cyclopropane ring, which facilitates its opening upon one-electron oxidation.

In a typical photoredox catalytic cycle, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light. The excited photocatalyst can then oxidize the this compound, likely after deprotonation to the corresponding alkoxide, to form a cyclopropyloxy radical. This radical is unstable and readily undergoes β-scission, which involves the cleavage of one of the carbon-carbon bonds of the cyclopropane ring. This ring-opening process is highly favorable due to the relief of the inherent ring strain.

The β-scission of the cyclopropyloxy radical generates a β-ketoalkyl radical. The tert-butyl group in the starting material remains attached to the carbonyl carbon in the resulting radical species. This β-ketoalkyl radical is a versatile intermediate that can participate in a variety of subsequent reactions, such as additions to alkenes or alkynes, or other radical-mediated transformations.

This method provides a powerful way to generate β-ketoalkyl radicals under mild conditions, avoiding the use of harsh reagents often required in traditional radical chemistry. The use of visible light as an energy source also aligns with the principles of green chemistry.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is influenced by the presence of both a tertiary alcohol and a strained cyclopropane ring.

Oxidation:

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols (e.g., using chromic acid or potassium permanganate). This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to proceed.

However, under forcing conditions or with specific reagents, oxidation can occur, often leading to the cleavage of carbon-carbon bonds. In the case of this compound, strong oxidizing agents could potentially lead to the rupture of the cyclopropane ring, resulting in a complex mixture of products. The strain energy of the cyclopropane ring makes it susceptible to cleavage under harsh oxidative conditions.

Reduction:

The reduction of this compound is also not a straightforward process. The tertiary alcohol functional group is already in a reduced state and cannot be further reduced under typical catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni).

The cyclopropane ring, while possessing some degree of unsaturation-like character, is also generally resistant to catalytic hydrogenation under mild conditions. Cleavage of the cyclopropane ring via hydrogenolysis typically requires more forcing conditions, such as higher temperatures and pressures, and the use of specific catalysts. If hydrogenolysis were to occur, it would likely lead to the formation of various acyclic alkanes, with the specific products depending on which C-C bond of the ring is cleaved. The bulky tert-butyl group would likely influence the regioselectivity of such a reaction.

Advanced Spectroscopic and Analytical Techniques for the Characterization of 1 Tert Butylcyclopropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-tert-butylcyclopropan-1-ol. Through various NMR experiments, a comprehensive understanding of the molecular framework can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the connectivity and substitution patterns of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the different protons in the molecule. The tert-butyl group typically exhibits a sharp, intense singlet due to the nine chemically equivalent methyl protons. nih.gov The protons on the cyclopropyl (B3062369) ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydroxyl proton will appear as a singlet, which can exchange with deuterium (B1214612) upon addition of D₂O.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the quaternary carbon of the cyclopropyl ring attached to the hydroxyl and tert-butyl groups, and the two methylene (B1212753) carbons of the cyclopropyl ring. The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen atom. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Exact chemical shifts can vary based on the solvent and experimental conditions)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
(CH₃)₃C-~0.9 - 1.2 (singlet, 9H)~25 - 30 (methyls), ~30 - 35 (quaternary)
-C(OH)----~50 - 60
-CH₂- (cyclopropyl)~0.4 - 0.8 (multiplets, 4H)~10 - 20
-OHVariable (singlet, 1H)---

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex structure of this compound. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the diastereotopic protons on the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This allows for the direct assignment of proton signals to their corresponding carbon signals. sdsu.educolumbia.edu For instance, the signals for the cyclopropyl methylene protons in the ¹H spectrum would correlate with the cyclopropyl methylene carbon signals in the ¹³C spectrum.

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the quaternary carbon of the cyclopropyl ring. nanalysis.com

Correlations from the cyclopropyl protons to the other carbons within the ring and to the quaternary carbon of the tert-butyl group.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous confirmation of the structure of this compound. youtube.com

NMR spectroscopy can be employed to monitor the progress of reactions involving this compound in real-time. reddit.com By acquiring a series of NMR spectra over the course of a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified. This allows for the determination of reaction kinetics, including reaction rates and the observation of any intermediate species. For example, in a reaction where this compound is a starting material, the decrease in the intensity of its characteristic signals (e.g., the tert-butyl singlet) can be plotted against time to understand the reaction's progress.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z).

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for alcohols, the molecular ion peak can sometimes be weak or absent. libretexts.org The fragmentation pattern is often more informative. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. libretexts.org For this compound, a significant fragmentation would be the loss of the tert-butyl group, resulting in a prominent peak. researchgate.net

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Notes
114[C₇H₁₄O]⁺Molecular ion (M⁺)
99[M - CH₃]⁺Loss of a methyl group
96[M - H₂O]⁺Loss of water
57[C₄H₉]⁺tert-butyl cation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. amazonaws.com For this compound (C₇H₁₄O), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netieeesem.com

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad, strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. docbrown.infolibretexts.org The C-H stretching vibrations of the tert-butyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-O stretching vibration of the tertiary alcohol would be observed in the 1100-1200 cm⁻¹ range. The presence of the cyclopropyl ring may also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alcohol (-OH)O-H stretch3200 - 3600 (broad)
Alkane (C-H)C-H stretch2850 - 3000
Tertiary Alcohol (C-O)C-O stretch1100 - 1200
Cyclopropyl RingRing vibrationsFingerprint region (<1500)

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Direct single-crystal X-ray diffraction analysis of this compound is challenging due to its low melting point and difficulty in producing suitable single crystals. Therefore, researchers often turn to the synthesis and crystallization of its derivatives to obtain a solid-state structure. This method provides unambiguous proof of constitution and detailed information on bond lengths, bond angles, and stereochemical relationships, which can be extrapolated to the parent compound.

Detailed Research Findings:

A key challenge in the chemistry of substituted cycloalkanes is understanding the conformational preferences of bulky groups. While the tert-butyl group typically favors an equatorial position in cyclohexane (B81311) rings to minimize steric strain, its influence in more complex systems can be surprising.

In a notable study, the X-ray crystal structure of a piperidine (B6355638) derivative incorporating a spirocyclopropane ring geminal to a tert-butyl group (specifically, the hydrochloride salt of 2-spirocyclopropyl-2-tert-butylpiperidine, 3·HCl ) was determined. rsc.org The analysis confirmed a remarkable axial orientation for the tert-butyl group. rsc.org This counterintuitive finding highlights the significant electronic and steric effects imparted by the adjacent cyclopropane (B1198618) ring, which can override the usual conformational preferences of a tert-butyl substituent. rsc.org

Furthermore, X-ray crystallography is an indispensable tool for the unambiguous determination of absolute configuration in chiral cyclopropane derivatives. For instance, the absolute configuration of (R)-1-(azetidin-1-yl)cyclopropane-1-carboxylate ((R)-2a), a cyclopropane derivative, was unequivocally established through X-ray crystallographic analysis. nih.gov This demonstrates the power of the technique in assigning stereochemistry for complex, three-dimensional structures containing the cyclopropane moiety.

The data obtained from these derivatives provide invaluable benchmarks for computational models and help in understanding the intricate steric and electronic interactions within the this compound framework.

Interactive Table: Selected Crystallographic Data for a tert-Butyl Cyclopropane Derivative

Parameter Value Source
Compound 2-spirocyclopropyl-2-tert-butylpiperidine HCl (3·HCl ) rsc.org
Finding X-ray diffraction analysis confirmed the axial orientation of the tert-butyl group. rsc.org
Significance Demonstrates the profound conformational influence of a geminal spirocyclopropane ring. nih.gov

Theoretical and Computational Studies on 1 Tert Butylcyclopropan 1 Ol

Quantum Mechanical Investigations of Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at an atomic level. For a strained molecule like 1-tert-butylcyclopropan-1-ol, these methods elucidate its geometric and electronic nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. numberanalytics.com It is widely applied to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to calculate the molecule's energy. numberanalytics.com

The process begins by constructing an initial guess of the molecule's geometry. The DFT calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. nih.gov This procedure adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing a stable conformation or "local minimum". nih.gov For this compound, this optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, revealing the structural impact of the bulky tert-butyl group and the hydroxyl group on the cyclopropane (B1198618) ring.

Commonly used functionals for such calculations include B3LYP, often paired with basis sets like 6-31G* or larger sets such as 6-311++G(d,p) to accurately describe the electron distribution. nih.govrsc.orgresearchgate.net The final output provides the molecule's minimum energy, which is crucial for assessing its thermodynamic stability relative to other isomers or compounds.

Table 1: General Workflow for DFT Geometry Optimization
StepDescriptionPurpose
1Define Initial GeometryProvide a starting molecular structure for the calculation.
2Choose Level of TheorySelect a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to define the mathematical model. nih.gov
3Iterative Energy MinimizationThe software systematically adjusts atomic coordinates to find a lower-energy arrangement.
4Convergence CheckThe calculation stops when changes in energy and geometry between iterations fall below a defined threshold, indicating a minimum has been reached.
5Frequency AnalysisA subsequent calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE).

To understand the chemical reactivity of this compound, computational chemists employ methods to map out potential reaction pathways. Ab initio and semiempirical molecular orbital techniques are used to study these mechanisms, such as the characteristic acid-catalyzed ring-opening reactions of cyclopropanols. psu.edunih.govrsc.org

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation with minimal approximation, providing highly accurate results at a significant computational cost. psu.eduacs.orgacs.org These techniques are used to calculate the energies of reactants, transition states, and products. psu.edu For this compound, an ab initio study could precisely model the transition state of the C-C bond cleavage as the three-membered ring opens, providing a reliable activation energy barrier for the reaction. acs.org

Semiempirical methods are based on the same fundamental framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgacs.org Methods like AM1 and PM3 are much faster, allowing for the study of larger systems or more complex reaction coordinates, though with reduced accuracy compared to ab initio approaches. wikipedia.org These techniques are particularly useful for initial explorations of reaction mechanisms before applying more computationally expensive methods. acs.org

Analysis of Ring Strain in this compound

The cyclopropane ring is the archetype of a strained organic structure, and its instability is a combination of several factors. wikipedia.org The total energy resulting from these factors is known as ring strain. libretexts.org

Angle strain, also known as Baeyer strain, is a major contributor to the high energy of cyclopropane and its derivatives. libretexts.orglibretexts.org Carbon atoms in alkanes prefer a tetrahedral geometry with bond angles of approximately 109.5°. libretexts.org However, the geometry of the three-membered ring forces the internal C-C-C bond angles to be 60°. wikipedia.org This severe compression from the ideal angle leads to inefficient overlap of the sp³ hybrid orbitals, resulting in weak, bent "banana bonds" that are significantly easier to break than typical C-C bonds. youtube.compressbooks.pub This inherent angle strain is a dominant feature of the this compound framework and a primary driver of its chemical reactivity. utexas.edu

In addition to angle strain, this compound experiences both torsional and steric strain.

Torsional strain , or Pitzer strain, arises from the eclipsing of bonds on adjacent atoms. libretexts.orgmasterorganicchemistry.com In a cyclopropane ring, the C-H bonds on neighboring carbon atoms are held in a fixed, eclipsed conformation, as free rotation around the C-C bonds is impossible. pressbooks.pubmasterorganicchemistry.com This forced eclipsing creates repulsive interactions between the electron clouds of the bonds, increasing the molecule's potential energy. utexas.edu

Steric strain results from non-bonded atoms being forced into close proximity, causing repulsion between their electron clouds. libretexts.org In this compound, the presence of the exceptionally bulky tert-butyl group is a major source of steric strain. This group's large volume leads to significant repulsive interactions with the adjacent methylene (B1212753) hydrogens of the cyclopropane ring, further destabilizing the molecule. rsc.org

Table 2: Types of Strain in this compound
Type of StrainOriginStructural Consequence in this compound
Angle Strain Forced deviation of bond angles from the ideal 109.5° to 60°. wikipedia.orgWeak, bent C-C bonds in the cyclopropane ring. pressbooks.pub
Torsional Strain Eclipsing interactions between bonds on adjacent carbon atoms. masterorganicchemistry.comRepulsion between eclipsed C-H bonds on the ring carbons.
Steric Strain Repulsive interactions between bulky, non-bonded groups. libretexts.orgRepulsion between the large tert-butyl group and the cyclopropane ring hydrogens. rsc.org

The total ring strain energy (RSE) of a cyclic molecule can be quantified computationally by comparing its energy to a hypothetical, strain-free reference compound. numberanalytics.comlibretexts.org A highly effective method for this involves the use of homodesmotic reactions. numberanalytics.comacs.org

A homodesmotic reaction is a theoretical reaction where the number of bonds of each type (e.g., C-C, C-H) is conserved on both the reactant and product sides, and the hybridization state of each atom is also maintained. numberanalytics.comacs.org For a substituted cyclopropane, this involves "opening" the ring to form analogous acyclic (straight-chain) molecules. The calculated enthalpy change (ΔH) of this reaction corresponds directly to the strain energy of the cyclic compound, as the strain is "released" into the formation of the unstrained products. masterorganicchemistry.comresearchgate.net These calculations are typically performed at high levels of theory, such as G4 or CBS-APNO, to achieve high accuracy. acs.orgnih.govacs.org For cyclopropane itself, the strain energy is approximately 27-29 kcal/mol. wikipedia.orgnih.gov The presence of substituents, like the tert-butyl group, can modify this value. acs.org

Table 3: Representative Ring Strain Energies (RSE) of Small Cycloalkanes
CompoundRing SizeApproximate RSE (kcal/mol)
Cyclopropane327.5 - 29.0 wikipedia.org
Cyclobutane (B1203170)426.3 wikipedia.org
Cyclopentane56.2 - 7.4 wikipedia.orgpressbooks.pub
Cyclohexane (B81311)6~0 - 1.3 wikipedia.org

Conformational Analysis and Interconversion Pathways

Computational studies on analogous systems, such as tert-butyl substituted cyclohexanes, have demonstrated the profound impact of the tert-butyl group on conformational preferences. In cyclohexane systems, a spiro-fused cyclopropane ring has been shown to surprisingly favor an axial orientation of an adjacent tert-butyl group, a deviation from the general rule where bulky groups prefer the less sterically hindered equatorial position. rsc.org This counterintuitive preference is attributed to a combination of steric and electronic effects.

Table 1: Predicted Conformational Preferences in Analogy to Spirocyclopropyl Systems

Substituent PositionPredicted StabilityRationale
tert-butyl groupSignificant influence on the orientation of the hydroxyl groupMinimization of steric interactions with the cyclopropane ring.
Hydroxyl groupOrientation influenced by the tert-butyl groupPotential for intramolecular hydrogen bonding with the cyclopropane ring orbitals.

It is important to note that these predictions are based on analogous systems and general conformational principles. Detailed computational studies, such as those employing Density Functional Theory (DFT), would be necessary to precisely map the potential energy surface and identify the global minimum energy conformation and the transition states for interconversion in this compound.

Reaction Pathway Elucidation and Transition State Analysis

The reactivity of this compound is largely dictated by the strain of the cyclopropane ring and the presence of the hydroxyl group, which can be protonated under acidic conditions to become a good leaving group. A key reaction pathway for cyclopropanols is acid-catalyzed ring-opening.

In the case of this compound, protonation of the hydroxyl group would lead to the formation of an oxonium ion. Subsequent departure of a water molecule would generate a tertiary carbocation at the C1 position. This carbocation is stabilized by the adjacent tert-butyl group through hyperconjugation. The high strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a strong driving force for the subsequent ring-opening of this carbocationic intermediate. wikipedia.orglibretexts.org

The transition state for the ring-opening step would involve the breaking of one of the C-C bonds of the cyclopropane ring. Computational studies on the acid-catalyzed ring-opening of epoxides, which share the feature of a strained three-membered ring, have shown that the transition state has significant carbocationic character at the more substituted carbon. stackexchange.comresearchgate.net By analogy, the transition state for the ring-opening of the 1-tert-butylcyclopropyl cation would involve significant positive charge development on the carbon atoms of the breaking bond. The stability of this transition state would be a critical factor in determining the reaction rate.

Table 2: Hypothetical Steps and Intermediates in the Acid-Catalyzed Ring Opening of this compound

StepDescriptionKey Species
1Protonation of the hydroxyl group1-tert-butylcyclopropyloxonium ion
2Loss of water1-tert-butylcyclopropyl cation (intermediate)
3Ring-opening of the carbocationAllylic carbocation (intermediate)
4Nucleophilic attackFinal product (e.g., an unsaturated alcohol or ether)

The elucidation of the precise reaction pathway and the characterization of the transition state geometries and energies would require detailed quantum mechanical calculations. Such studies could also explore the possibility of concerted pathways or the involvement of solvent molecules in the transition state.

Orbital Topology and its Influence on Reactivity and Stereoselectivity

The electronic structure of the cyclopropane ring is unique among cycloalkanes. The C-C bonds are not simple sigma bonds but are instead described as "bent" or "banana" bonds, a consequence of the 60° bond angles forcing the sp³ hybrid orbitals to overlap at an angle. This is often described by the Coulson-Moffitt model. An alternative description, the Walsh model, depicts the bonding in terms of a set of molecular orbitals, including a high-lying, doubly degenerate pair of orbitals with π-like character. wikipedia.org This "π-character" of the cyclopropane ring allows it to interact with adjacent p-orbitals and participate in conjugation.

In this compound, the hydroxyl and tert-butyl substituents influence the orbital topology of the cyclopropane ring. The electron-donating character of the hydroxyl group can increase the electron density in the ring, while the bulky tert-butyl group will primarily exert steric effects, but can also influence the electronic structure through hyperconjugation.

The orbital topology has a direct impact on the molecule's reactivity. The high energy of the C-C bonding orbitals makes them susceptible to attack by electrophiles, as seen in the acid-catalyzed ring-opening. The π-like character of the Walsh orbitals can stabilize an adjacent carbocation, which is a key intermediate in the SN1-type reactions of this compound. libretexts.org

The stereoselectivity of reactions involving this compound would also be governed by its orbital topology. For instance, in a ring-opening reaction, the stereochemical outcome would depend on the trajectory of the incoming nucleophile relative to the breaking C-C bond and the orientation of the substituents on the cyclopropane ring in the transition state. A detailed molecular orbital analysis would be instrumental in predicting and explaining the stereochemical course of such reactions.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound would be determined by the interplay of various intermolecular interactions, leading to a specific crystal packing arrangement. The primary interactions expected are hydrogen bonding and van der Waals forces.

The tert-butyl group, being large and non-polar, would primarily engage in van der Waals interactions. The shape of the tert-butyl group would influence how the molecules pack together, aiming to maximize contact and minimize empty space.

While a crystal structure for this compound is not publicly available, analysis of related structures provides insight. For example, studies on substituted tetrazolones have shown how hydrogen bonding and weaker C-H···π and C-H···N interactions direct the crystal packing. psu.edursc.org Similarly, the analysis of crystal structures of small cyclic ethers highlights the importance of C-H···O interactions in the absence of strong hydrogen bond donors. uwa.edu.au

A computational approach to predicting the crystal structure would involve generating a set of plausible crystal packings and then using energy calculations to identify the most stable arrangement. Such calculations would need to accurately model both the strong hydrogen bonds and the weaker, but cumulatively significant, van der Waals interactions.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonor/Acceptor GroupsExpected Significance
Hydrogen BondingO-H --- OHigh (Primary driving force for packing)
van der Waalstert-butyl groups, cyclopropyl (B3062369) ringsHigh (Dictates overall molecular shape and packing efficiency)
C-H···OCyclopropyl/tert-butyl C-H --- OModerate (Contributes to the stability of the crystal lattice)

Applications of 1 Tert Butylcyclopropan 1 Ol in Complex Molecule Synthesis

1-tert-butylcyclopropan-1-ol as a Versatile Synthon in Organic Transformations

The strategic placement of a hydroxyl group on the cyclopropane (B1198618) ring, adjacent to a bulky tert-butyl group, makes this compound a versatile synthon in organic synthesis. The hydroxyl moiety serves as a handle for a variety of chemical manipulations, including oxidation, esterification, and etherification, allowing for its incorporation into larger molecular frameworks. The tert-butyl group, with its significant steric hindrance, often directs the stereochemical outcome of reactions at the cyclopropane ring, providing a degree of control in the synthesis of complex structures.

The ring strain inherent to the cyclopropane core of this compound can be harnessed as a driving force for ring-opening reactions. Under specific conditions, the three-membered ring can be selectively cleaved to generate linear alkyl chains with defined stereochemistry, a transformation that is particularly useful in the synthesis of acyclic and macrocyclic natural products. This controlled release of ring strain provides a thermodynamic advantage for certain synthetic steps.

Utilization in the Synthesis of Chiral Building Blocks

While this compound itself is achiral, its derivatives can be powerful tools in the asymmetric synthesis of chiral building blocks. The introduction of chirality can be achieved through several strategies, including the use of chiral catalysts for reactions involving the hydroxyl group or the cyclopropane ring. For instance, enzymatic resolutions or asymmetric acylations of the hydroxyl group can selectively produce one enantiomer of a derivatized this compound.

These chiral cyclopropane derivatives can then be carried forward in a synthetic sequence, transferring their stereochemical information to the final product. The rigid nature of the cyclopropane ring ensures that the stereocenters are held in a fixed orientation, which is crucial for establishing the desired three-dimensional structure of the target molecule.

Precursor in the Construction of Functionalized Cyclopropane-Containing Natural Products and Analogs

Many biologically active natural products feature the cyclopropane motif as a key structural element. This compound can serve as a valuable starting material for the synthesis of these complex molecules and their analogs. The tert-butyl group can act as a removable protecting group or a directing group to facilitate the introduction of other functionalities onto the cyclopropane ring.

For example, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions to build up the carbon skeleton of a natural product. Alternatively, the cyclopropane ring itself can be functionalized through carbene insertions or other cycloaddition reactions, leading to highly substituted and stereochemically rich structures that mimic the core of natural products.

Strategic Use in Rearrangement Cascade Reactions

The high ring strain of the cyclopropane ring in this compound makes it an excellent substrate for rearrangement reactions. Under acidic or thermal conditions, the molecule can undergo a cascade of bond-breaking and bond-forming events, leading to the formation of more complex carbocyclic or heterocyclic systems. The bulky tert-butyl group can play a crucial role in directing the pathway of these rearrangements, often leading to a single, desired product with high selectivity.

These cascade reactions offer an efficient way to increase molecular complexity in a single synthetic operation, avoiding the need for multiple protection and deprotection steps. The ability to control the outcome of these rearrangements makes this compound a strategic tool for the rapid assembly of intricate molecular frameworks.

Development of Novel Carbon-Carbon Bond Forming Reactions using this compound Intermediates

The unique reactivity of this compound and its derivatives has spurred the development of novel carbon-carbon bond-forming reactions. The activation of the hydroxyl group, for instance, can generate a reactive intermediate that is susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon bond.

Furthermore, the strained cyclopropane ring can participate in transition metal-catalyzed cross-coupling reactions. By carefully choosing the catalyst and reaction conditions, chemists can selectively cleave a carbon-carbon bond within the ring and form a new bond with a variety of coupling partners. These innovative methods expand the synthetic chemist's toolbox for constructing complex organic molecules.

Applications in the Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship Studies

Understanding the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery. This compound provides a versatile platform for the synthesis of structurally diverse analogs of biologically active compounds.

By systematically modifying the substituents on the cyclopropane ring or altering the nature of the functional groups attached to it, chemists can generate a library of related compounds. The biological evaluation of these analogs allows researchers to identify the key structural features responsible for the desired activity. The rigid framework of the cyclopropane ring helps to constrain the conformational freedom of the analogs, providing clearer insights into the binding requirements of the biological target.

Emerging Research Directions and Future Perspectives in 1 Tert Butylcyclopropan 1 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of cyclopropane (B1198618) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. thieme-connect.de Traditional methods often rely on hazardous reagents and stoichiometric metals. youtube.com Modern research focuses on alternative reaction media, energy sources, and catalytic systems to create more sustainable pathways for compounds like 1-tert-butylcyclopropan-1-ol.

One promising approach is the use of environmentally benign solvents, with water being a prime example. An efficient, metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes has been developed where water as the sole solvent dramatically increased reaction efficiency. rsc.org Electrochemical methods also represent a frontier in green synthesis. An eco-friendly electrochemical oxidative dearomatization of anisole-based cyclopropyl (B3062369) alcohols has been developed to synthesize spiro[4.5]diketones, avoiding the need for metal catalysts or external oxidants. acs.orgnih.gov These strategies highlight a shift towards processes with higher atom economy and reduced waste generation. nih.govrsc.org

Green Synthetic StrategyPrinciplePotential Advantages for Cyclopropanol (B106826) Synthesis
On-Water Synthesis Utilizes water as the reaction medium, leveraging hydrophobic effects to accelerate reactions.Reduced use of volatile organic compounds (VOCs), enhanced reaction rates, simplified workup. rsc.org
Electrochemistry Employs electrical current to drive redox reactions, replacing chemical oxidants or reductants.High selectivity, mild reaction conditions, avoids stoichiometric toxic reagents. acs.orgnih.gov
Biocatalysis Uses enzymes or whole organisms to catalyze reactions with high specificity.High enantioselectivity, operation in aqueous media, biodegradable catalysts. thieme-connect.de
Photocatalysis Utilizes light energy to promote chemical transformations, often with a photocatalyst.Access to unique reaction pathways, mild conditions, use of renewable energy. youtube.com

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is central to unlocking the synthetic potential of cyclopropanols, enabling transformations that are otherwise challenging. mdpi.com Research is focused on developing novel catalytic systems that offer greater control over reactivity and selectivity in ring-opening and functionalization reactions. Cyclopropanols are versatile three-carbon synthons that can undergo various transformations, either through ring-opening or with retention of the cyclopropane ring. rsc.orgrsc.org

Transition metal catalysis continues to be a major area of investigation. For instance, cobalt-diphosphine catalysts have been shown to promote divergent ring-opening coupling reactions between cyclopropanols and internal alkynes. rsc.org Depending on the reaction conditions, particularly the solvent, these reactions can be selectively directed to form either β-alkenyl ketones or multisubstituted cyclopentenol derivatives. rsc.org Furthermore, a metal-free approach using 4-HO-TEMPO has been developed for the [3 + 3] annulation of cyclopropanols with β-enamine esters, providing an efficient route to nicotinate derivatives with high atom efficiency. nih.gov The development of asymmetric catalysis is particularly important, where chiral catalysts are used to control the stereochemical outcome of reactions involving racemic or nonchiral cyclopropanols. rsc.orgrsc.org

Catalyst SystemReaction TypeKey Features
Cobalt-diphosphine Ring-opening coupling with alkynesChemoselectivity controlled by solvent, affording either β-alkenyl ketones or cyclopentenols. rsc.org
4-HO-TEMPO [3 + 3] Annulation with β-enamine estersMetal-free, high atom efficiency, broad substrate scope. nih.gov
Palladium Catalysis Ring-opening/IsomerizationHighly diastereoselective synthesis of 1,4- and 1,5-dicarbonyl compounds. researchgate.net
Chiral Phosphine Ligands Enantioselective ring-openingUsed with metals like cobalt to achieve high enantioselectivity in additions to alkenes. rsc.org

Advanced Mechanistic Insights through Real-Time Spectroscopy and Computational Dynamics

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The inherent strain of cyclopropanes provides a platform for selective ring-opening reactions. acs.org Advanced techniques, including real-time spectroscopic monitoring and computational modeling, are providing unprecedented insights into the complex transformations of cyclopropanols.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction pathways. For example, DFT studies have supported proposed mechanisms for cobalt-catalyzed ring-opening reactions, detailing steps such as the formation of a cobalt homoenolate, migratory insertion of an alkyne, and subsequent protodemetalation or intramolecular addition. rsc.org Similarly, computational studies on palladium-catalyzed tandem Heck-ring-opening reactions have revealed that the stereoselectivity of the initial migratory insertion step controls the regioselectivity of the subsequent C-C bond cleavage. acs.org These computational models help explain the electronic and steric factors that govern reactivity, such as the influence of a bulky tert-butyl group on transition state geometries. Experimental studies, including the use of radical scavengers like TEMPO, have been employed to probe reaction mechanisms, for instance, confirming the involvement of radical intermediates in certain oxidative ring-opening reactions. beilstein-journals.org

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

The unique structural and electronic properties of the cyclopropane ring make it an attractive building block for advanced materials. rsc.org The ring-opening polymerization (ROP) of functionalized cyclopropanes offers a pathway to polymers with all-carbon backbones, a class of materials less common than those produced from vinyl monomers. rsc.org

The polymerization of donor-acceptor cyclopropanes, activated by Lewis acids, can proceed via a 1,5-addition mechanism to yield polymers with molecular weights up to 12,600 g/mol . rsc.org This method provides access to polymers that cannot be made through traditional radical ROP. rsc.org Incorporating the this compound scaffold into a polymer backbone could impart unique properties. The bulky tert-butyl group could influence the polymer's morphology, potentially leading to materials with high glass transition temperatures, altered solubility, and specific steric properties. rsc.orgyoutube.com Furthermore, self-immolative polymers, which depolymerize in response to a specific trigger, have been constructed from polyurethane networks. illinois.edu The controlled ring-opening of cyclopropanol-containing polymers could be envisioned as a novel mechanism for creating such stimuli-responsive or degradable materials.

Polymerization StrategyMonomer TypePotential Polymer Properties
Lewis Acid-Catalyzed ROP Donor-Acceptor CyclopropanesAll-carbon backbone, high glass transition temperature, controlled microstructure. rsc.org
Anionic ROP Electron-Deficient CyclopropanesFormation of C-C bonds in the polymer backbone initiated by soft nucleophiles. rsc.org
Incorporation into Polyurethanes Cyclopropanol as a diol precursorPotential for creating stimuli-responsive materials via controlled ring-opening. illinois.edu

Chemoenzymatic Approaches and Protein Engineering for Enhanced Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing exceptional levels of selectivity. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with chemical transformations, are emerging as a valuable tool for producing complex chiral molecules like substituted cyclopropanols. nsf.govnih.gov

Protein engineering has been instrumental in developing biocatalysts for abiological reactions, including cyclopropanation. nih.govmednexus.org For instance, a dehaloperoxidase enzyme from Amphitrite ornata was repurposed through protein engineering to catalyze the diastereo- and enantioselective synthesis of cyclopropanol derivatives from vinyl esters. acs.org By introducing specific mutations (e.g., H55A and V59A), researchers achieved synergistic effects on both reactivity and stereoselectivity, yielding products with up to 99.5:0.5 diastereomeric and enantiomeric ratios. acs.org Similarly, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been used to catalyze the formation of functionalized cyclopropanes that can be readily derivatized to generate diverse building blocks for drug discovery. nsf.govnih.gov These engineered heme proteins can outperform traditional organometallic catalysts in certain challenging transformations. nih.govacs.org

Engineered EnzymeOriginal FunctionEngineered ReactionKey Advantages
Dehaloperoxidase (DHP) PeroxidaseAsymmetric cyclopropanation of vinyl estersHigh diastereo- and enantioselectivity (up to 99.5:0.5 dr/er); outperforms some metal catalysts. nih.govacs.org
Nitric Oxide Dioxygenase (RmaNOD) DioxygenaseCyclopropanation of vinyl boronic acid pinacol esterProduces chiral cyclopropane building blocks with derivatizable handles for diversity-oriented synthesis. nsf.govnih.gov
Myoglobin/Cytochrome P450s Heme proteinsAbiological olefin cyclopropanationHigh chemo- and stereoselectivity, catalytic efficiency. nih.gov

Challenges and Opportunities in the Field of Cyclopropanol Chemistry

Despite significant progress, the chemistry of cyclopropanols still presents numerous challenges and opportunities. A major challenge lies in developing catalytic systems that are both highly efficient and broadly applicable for asymmetric synthesis, especially for creating complex chiral molecules from simple precursors. rsc.org The theoretical maximum yield of 50% for kinetic resolutions remains a limitation, driving the need for more effective dynamic kinetic resolution methods. rsc.org Furthermore, controlling the regioselectivity of ring-opening reactions in polysubstituted cyclopropanols continues to be a formidable obstacle. researchgate.net

The opportunities in this field are vast. The development of novel cyclopropanation methods is expected to provide access to new compounds with potential applications in pharmaceuticals, agrochemicals, and fragrance chemistry. nih.govcoherentmarketinsights.com The ability to use cyclopropanols as versatile synthons opens doors for the construction of complex molecular architectures that are difficult to access through other means. acs.org As researchers invent better tools for making cyclopropanes, the synthesis of important medicines could become more efficient and less wasteful. osu.edu The growing demand for cyclopropanol as an intermediate in the pharmaceutical and specialty chemical industries underscores the economic potential of this research area. globenewswire.com The continued exploration of green synthetic routes, advanced catalytic systems, and biocatalysis will undoubtedly shape the future of cyclopropanol chemistry.

Q & A

Q. What role does this compound play in studying strain-release-driven reactions?

  • Methodological Answer : The cyclopropane ring’s strain energy (~27 kcal/mol) can drive [3+2] cycloadditions or C–C bond activations. Use calorimetry to measure strain energy release and DFT to map reaction coordinates. Applications include synthesizing polycyclic scaffolds for drug discovery .

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